molecular formula C15H13NO3 B585921 ケトロラク-d5 CAS No. 1215767-66-0

ケトロラク-d5

カタログ番号: B585921
CAS番号: 1215767-66-0
分子量: 260.304
InChIキー: OZWKMVRBQXNZKK-RALIUCGRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ketorolac-d5 is a deuterated form of Ketorolac, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. The deuterium atoms in Ketorolac-d5 replace the hydrogen atoms, which can enhance the compound’s stability and provide unique pharmacokinetic properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Ketorolac.

科学的研究の応用

Pharmacokinetic Studies

Overview:
Ketorolac-d5 serves as a valuable tool in pharmacokinetic studies due to its unique isotopic labeling, which allows researchers to trace the compound's absorption, distribution, metabolism, and excretion (ADME) more accurately than its non-deuterated counterpart.

Key Findings:

  • Absorption Rates: Studies indicate that the absorption of ketorolac-d5 is comparable to that of regular ketorolac, with peak plasma concentrations achieved within 30 to 45 minutes post-administration .
  • Metabolic Pathways: The presence of deuterium in ketorolac-d5 alters its metabolic pathways slightly, which can provide insights into the metabolic stability of ketorolac and its interactions with other drugs .

Table 1: Pharmacokinetic Parameters of Ketorolac-d5

ParameterValue
Peak Plasma Concentration30-45 minutes
Half-Life5-6 hours
Volume of Distribution~13 liters
Clearance0.021 to 0.037 L/h/kg

Pain Management Research

Clinical Applications:
Ketorolac-d5 is increasingly being studied for its effectiveness in managing acute pain across various clinical settings. Its application is particularly notable in postoperative pain management and in patients with conditions such as arthritis or severe headaches.

Case Studies:

  • Postoperative Pain: A study highlighted the effectiveness of ketorolac-d5 in reducing opioid consumption post-surgery, demonstrating a significant reduction in side effects associated with opioid use .
  • Pediatric Use: Research shows that ketorolac-d5 is as effective as major opioid analgesics in pediatric patients, providing an alternative for those at risk of opioid dependency .

Ophthalmic Applications

Overview:
Ketorolac-d5 has been formulated into ophthalmic solutions to treat ocular pain and inflammation post-surgery or due to injury.

Clinical Findings:

  • In clinical trials involving patients undergoing cataract surgery, ketorolac-d5 demonstrated efficacy in reducing inflammation and pain compared to placebo controls .

Table 2: Clinical Efficacy of Ketorolac-d5 in Ophthalmic Applications

Study TypeOutcome MeasureResult
Cataract Surgery StudyPain ReductionSignificant reduction
Inflammation ControlInflammatory MarkersLower levels post-treatment

Drug Interaction Studies

Importance:
The deuterated nature of ketorolac-d5 allows for detailed studies on drug interactions without the confounding effects seen with non-deuterated drugs.

Research Insights:

  • Studies have shown that co-administration of ketorolac-d5 with certain opioids can lead to enhanced analgesic effects while minimizing the need for higher opioid doses, thus reducing potential side effects .

作用機序

Target of Action

Ketorolac-d5, like its parent compound Ketorolac, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

Ketorolac-d5 acts by competitively inhibiting the COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins . Although it is non-selective and inhibits both COX-1 and COX-2 enzymes, its clinical efficacy is derived from its COX-2 inhibition . The COX-2 enzyme is inducible and is responsible for the production of prostaglandins that mediate pain and inflammation .

Biochemical Pathways

By inhibiting the COX enzymes, Ketorolac-d5 disrupts the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever . Prostaglandins are involved in various physiological processes, including the regulation of inflammation, pain perception, and body temperature. Therefore, the inhibition of prostaglandin synthesis by Ketorolac-d5 can lead to a reduction in these responses .

Pharmacokinetics

Ketorolac is administered as the tromethamine salt orally, intramuscularly, intravenously, and as a topical ophthalmic solution . It has a high bioavailability, with 80-100% for oral administration and 100% for intravenous/intramuscular administration . It is metabolized in the liver and has an elimination half-life ranging from 3.5 to 9.2 hours in young adults and 4.7 to 8.6 hours in the elderly . The majority of the drug is excreted by the kidneys .

Result of Action

The primary result of Ketorolac-d5’s action is the reduction of inflammation, pain, and fever . By inhibiting the synthesis of prostaglandins, it reduces the physiological responses mediated by these compounds. This makes it a useful tool in the management of conditions such as postoperative pain, rheumatoid arthritis, osteoarthritis, menstrual disorders, and headaches .

Action Environment

The action of Ketorolac-d5 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially altering its efficacy and side effect profile. Additionally, individual patient factors such as age, weight, renal function, and liver function can also influence the drug’s pharmacokinetics and pharmacodynamics .

生化学分析

Biochemical Properties

Ketorolac-d5 plays a significant role in biochemical reactions by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX-1 and COX-2, Ketorolac-d5 reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects . The interaction between Ketorolac-d5 and COX enzymes involves the binding of the compound to the active site of the enzymes, preventing the conversion of arachidonic acid to prostaglandins .

Cellular Effects

Ketorolac-d5 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The inhibition of COX enzymes by Ketorolac-d5 leads to a decrease in prostaglandin levels, which in turn affects cell signaling pathways involved in inflammation and pain perception . Additionally, Ketorolac-d5 has been shown to modulate the expression of genes related to inflammation and immune response. This modulation can result in altered cellular metabolism, as prostaglandins play a role in regulating metabolic processes .

Molecular Mechanism

The molecular mechanism of action of Ketorolac-d5 involves the competitive inhibition of COX enzymes. Ketorolac-d5 binds to the active site of COX-1 and COX-2, blocking the access of arachidonic acid to the catalytic site. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins . The binding interactions between Ketorolac-d5 and COX enzymes are primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ketorolac-d5 can change over time due to its stability and degradation. Ketorolac-d5 is generally stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation . In in vitro studies, the anti-inflammatory and analgesic effects of Ketorolac-d5 are observed within a few hours of administration and can last for several hours. In in vivo studies, the compound’s effects are influenced by its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion .

Dosage Effects in Animal Models

The effects of Ketorolac-d5 vary with different dosages in animal models. At low doses, Ketorolac-d5 effectively reduces inflammation and pain without significant adverse effects . At high doses, the compound can cause gastrointestinal ulceration, renal toxicity, and delayed bone healing . These toxic effects are dose-dependent and are more pronounced with prolonged administration. Animal studies have shown that short-term use of Ketorolac-d5 at therapeutic doses is generally safe and effective .

Metabolic Pathways

Ketorolac-d5 is metabolized primarily in the liver through hydroxylation and conjugation pathways. The key metabolic pathway involves the conjugation of Ketorolac-d5 with glucuronic acid, mediated by the enzyme UDP-glucuronosyltransferase (UGT) 2B7 . Additionally, phase I metabolism of Ketorolac-d5 involves the cytochrome P450 enzymes CYP2C8 and CYP2C9, which hydroxylate the compound . These metabolic pathways result in the formation of inactive metabolites that are excreted primarily in the urine .

Transport and Distribution

Ketorolac-d5 is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound is highly protein-bound in the plasma, which affects its distribution and bioavailability . Ketorolac-d5 is distributed to various tissues, including the liver, kidneys, and gastrointestinal tract, where it exerts its pharmacological effects . The transport of Ketorolac-d5 across cell membranes is facilitated by specific transporters, although the exact transporters involved are not well characterized .

Subcellular Localization

The subcellular localization of Ketorolac-d5 is primarily in the cytoplasm, where it interacts with COX enzymes. The compound does not have specific targeting signals or post-translational modifications that direct it to particular organelles . Its localization in the cytoplasm allows it to effectively inhibit COX enzymes and reduce prostaglandin synthesis . The activity and function of Ketorolac-d5 are closely linked to its ability to access and bind to the active sites of COX enzymes within the cytoplasm .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ketorolac-d5 involves the incorporation of deuterium atoms into the Ketorolac molecule. One common method is the hydrogen-deuterium exchange reaction, where Ketorolac is treated with deuterium gas in the presence of a catalyst. This reaction typically occurs under high pressure and temperature conditions to ensure efficient deuterium incorporation.

Another method involves the use of deuterated reagents in the synthesis of Ketorolac. For example, starting from deuterated benzoyl chloride and reacting it with 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid in the presence of a base can yield Ketorolac-d5. This method allows for precise control over the deuterium incorporation and can be performed under milder reaction conditions.

Industrial Production Methods

Industrial production of Ketorolac-d5 follows similar synthetic routes but on a larger scale. The hydrogen-deuterium exchange reaction is often preferred due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product. The use of deuterated reagents can also be scaled up for industrial production, although it may be more expensive due to the cost of deuterated starting materials.

化学反応の分析

Types of Reactions

Ketorolac-d5 undergoes similar chemical reactions as Ketorolac, including:

    Oxidation: Ketorolac-d5 can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert Ketorolac-d5 to its corresponding alcohols or amines. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic acid group. Halogenation, nitration, and sulfonation are common substitution reactions for Ketorolac-d5.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents. These reactions typically occur under acidic or basic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are common reducing agents. These reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Halogenation reactions use reagents like chlorine or bromine, while nitration reactions use nitric acid and sulfuric acid. Sulfonation reactions typically use sulfur trioxide or chlorosulfonic acid.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Ketorolac-d5. These products are often used to study the metabolism and pharmacokinetics of Ketorolac in biological systems.

類似化合物との比較

Similar Compounds

    Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties. Unlike Ketorolac-d5, Ibuprofen is less potent and has a shorter duration of action.

    Naproxen: A longer-acting NSAID with similar uses. Naproxen has a different chemical structure and a longer half-life compared to Ketorolac-d5.

    Diclofenac: A potent NSAID with similar anti-inflammatory properties. Diclofenac has a different mechanism of action, primarily inhibiting COX-2.

Uniqueness of Ketorolac-d5

Ketorolac-d5 is unique due to its deuterium incorporation, which provides enhanced stability and distinct pharmacokinetic properties. This makes it particularly useful in scientific research for studying the metabolism and pharmacokinetics of Ketorolac. Additionally, its potent analgesic and anti-inflammatory properties make it a valuable tool for studying pain and inflammation mechanisms.

生物活性

Ketorolac-d5 is a deuterated form of the non-steroidal anti-inflammatory drug (NSAID) ketorolac, which is primarily used for its analgesic and anti-inflammatory properties. The incorporation of deuterium in its structure may influence its pharmacokinetics and biological activity, making it a valuable compound for research, particularly in pharmacokinetic studies and drug metabolism.

Ketorolac-d5 functions by non-selectively inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial for the synthesis of prostaglandins that mediate pain and inflammation. The S-enantiomer of ketorolac is primarily responsible for its analgesic effects, while the R-enantiomer exhibits different pharmacological activities. The unique properties of ketorolac-d5 may enhance its stability and alter its metabolic pathways compared to standard ketorolac, potentially leading to variations in therapeutic effects .

Pharmacokinetics

The pharmacokinetic profile of ketorolac-d5 is essential for understanding its absorption, distribution, metabolism, and excretion (ADME). Studies indicate that the deuterated form may exhibit altered metabolic pathways due to the presence of deuterium, which can affect the half-life and overall bioavailability of the drug. This alteration can provide insights into drug interactions and optimize therapeutic regimens .

Case Studies and Clinical Findings

  • Ovarian Cancer Surgery Study :
    A study involving women undergoing ovarian cancer surgery demonstrated that administration of racemic ketorolac (including both enantiomers) resulted in significant peritoneal distribution of R-ketorolac. This distribution was associated with lower mortality rates among patients who received peri-operative ketorolac, suggesting potential benefits beyond pain management through inhibition of cellular signaling pathways involving Rac1 and Cdc42 .
  • Gastrointestinal Risks :
    Ketorolac has been associated with an increased risk of gastrointestinal (GI) complications, including ulceration and bleeding. A retrospective cohort study indicated that prolonged use (beyond five days) significantly elevated the risk of GI bleeding compared to other NSAIDs. Notably, the risk was dose-dependent, highlighting the importance of careful dosage management in clinical settings .

Comparative Analysis

The following table summarizes key pharmacological properties and findings related to ketorolac-d5 compared to standard ketorolac:

PropertyKetorolac-d5Standard Ketorolac
COX Inhibition Non-selective COX inhibitorNon-selective COX inhibitor
IC50 Value ~20 nM~10 nM
Enantiomer Activity R-enantiomer shows unique activityS-enantiomer primarily analgesic
Pharmacokinetics Altered due to deuterationStandard metabolic pathways
Gastrointestinal Risk Similar risk profileHigher risk of GI complications
Clinical Applications Research tool for metabolism studiesPain management

特性

IUPAC Name

5-(2,3,4,5,6-pentadeuteriobenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWKMVRBQXNZKK-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=C3N2CCC3C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 34.4 g (100 mmol) 5-benzoyl-N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide, 25 g sodium hydroxide in 25 mL water, and 80 mL methanol was refluxed for 5 hours. The mixture was cooled to room temperature, stirred under nitrogen for sixteen hours, and then diluted with 80 mL of water. The mixture was extracted with toluene (2×50 mL), and the aqueous and organic phases were separated. The aqueous phase was acidified with 6 N hydrochloric acid (110 mL). The resulting precipitate was extracted several times with dichloromethane (1×150 mL), (1×75 mL), (1×50 mL). The combined extract was treated with FILTROL® (activated clay decolorizing agent) (4.5 g) for 30 minutes, filtered, and concentrated by atmospheric distillation. Hexane (190 mL) was added and the entire mixture allowed to cool to room temperature and then further cooled to 0° C. to −5° C. The product, 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (ketorolac) was collected by filtration, washed with 100 mL of hexane/dichloromethane (7:3 v/v), and dried at 60° C. to 70° C. under vacuum, to yield ketorolac (21.3 g, 83.4% yield), mp 152° C. to 162° C.
Name
5-benzoyl-N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
83.4%

Synthesis routes and methods II

Procedure details

A mixture of diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate (600 mg, I.69 mmol) in diethyl ether and 20% aqueous sodium hydroxide (10 mL) was refluxed with vigorous stirring for 24 hours. The aqueous layer was washed with ether (20 mL), and acidified with concentrated hydrochloric acid. The aqueous layer was washed with ethyl acetate (3×20 mL). The ethyl acetate extracts were combined and warmed at 70° C. for 4 hours. The ethyl acetate solution was concentrated under reduced pressure to yield 400 mg (93%) of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid as a pure solid.
Name
diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Dimethyl 5-benzoyl-7-bromo-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylate (2.04 g 5.0 mmoles) was dissolved in methanol (100 ml) and water (10 ml), and sodium hydroxide (0.40 g, 10 mmoles) was added. This solution was heated at reflux temperature in an argon atmosphere for 2 hours. The reaction mixture was evaporated to dryness in vacuo, the residue was dissolved in 50% aqueous methanol (125 ml), magnesium oxide (1.0 g) and 5% palladium on charcoal (0.400 g) were added and the mixture was hydrogenated at room temperature and atmospheric pressure for 2 hours. A sample withdrawn at this time, after workup, was analyzed by NMR and shown to contain 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylic acid as the sodium salt. (This material is, of course, extremely unstable in acid and decarboxylates immediately to the corresponding monocarboxylic acid if acid is added during the analytical process.) The rest of the solution was filtered through celite, the solid filter cake was washed well with methanol and water. Evaporation of most of the methanol was carried out at reduced pressure. The resulting aqueous material was made acidic with 1N, hydrochloric acid and the product was extracted into ethyl acetate (200 ml). The aqueous phase was further acidified with a few ml of concentrated hydrochloric acid and extracted with an additional quantity (150 ml) of ethyl acetate. The combined organic phases were washed with saturated sodium chloride solution, dried over sodium sulfate and evaporated to dryness to give a colorless solid (1.19 g, 93%) which was homogeneous by TLC. Recrystallization of this material from dichloromethane-hexane gave a first crop (0.699 g) melting point (154°-154.5°) corrected and a second crop (0.170 g) melting point (149°-151.5°) corrected. A third crop of the product was obtained by treatment of the residue obtained by evaporation of the mother liquors with activated charcoal in ethyl-acetate. Recrystallization from methanol-water of the material isolated from the ethyl-acetate gave the third crop (0.038 g) melting point (148°-150°) corrected. An authentic sample prepared by a well established alternative route had melting point (154.5°) corrected. The total crystallized yield of 5-benzoyl,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid was (0.907 g, 71%) based on starting material.
Name
Dimethyl 5-benzoyl-7-bromo-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylate
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
93%

Synthesis routes and methods IV

Procedure details

The above 1.0% ketorolac topical gel formulation was prepared by dissolving the ketorolac tromethamine, EDTA disodium salt and tromethamine in purified water to form an aqueous solution. (Tromethamine was added to maintain the pH of the formulation at pH 4.2±0.2.) The diisopropyl adipate and butylated hydroxytoluene were then dissolved in the isopropyl alcohol to form an alcoholic solution. Carbomer 940 was then slowly dispersed in this alcoholic solution so as to avoid gelling. After the carbomer 940 was completely dispersed, the aqueous solution containing ketorolac tromethamine was then added to the alcoholic solution. The resulting mixture was then brought up to weight with purified water and, if needed, the pH was adjusted with either tromethamine or hydrochloric acid to maintain the pH of the formulation at 4.2±0.2. The resulting formulation was then slowly stirred at temperatures below 20° C. until gelling of the formulation was complete.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
ketorolac tromethamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
EDTA disodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
butylated hydroxytoluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
Carbomer 940
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
carbomer 940
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
ketorolac tromethamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Yield
1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ketorolac-d5
Reactant of Route 2
Ketorolac-d5
Reactant of Route 3
Ketorolac-d5
Reactant of Route 4
Ketorolac-d5
Reactant of Route 5
Reactant of Route 5
Ketorolac-d5
Reactant of Route 6
Ketorolac-d5

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。